Defensin D7
Description
Defensins are small, cysteine-rich antimicrobial peptides (AMPs) that play critical roles in innate immunity across plants, animals, and fungi. Defensins are classified into α-, β-, and θ-subfamilies in mammals, while plant and arthropod defensins exhibit distinct structural and functional adaptations . For example, fungal defensins like Psd2 from Pseudoplectania nigrella selectively disrupt fungal biofilms without harming mammalian cells , whereas scorpion defensins such as BmKDfsin4 display dual antimicrobial and neurotoxic properties .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GIFSSRKCKTPSKTFKGYCTRDSNCDTSCRYEGYPAGD |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis of Defensin D7 with Similar Compounds
Structural and Functional Comparison
Defensins share a conserved scaffold but diverge in sequence and functional domains. Below is a comparative analysis of this compound analogs (inferred from literature):
Key Findings :
- Selectivity: Psd2 and plant defensins exhibit fungal specificity, while BmKDfsin4 and lucifensin target bacteria. Psd2’s anti-biofilm activity is notable for treating resistant fungal infections , whereas BmKDfsin4’s neurotoxin-like properties suggest evolutionary adaptation in venomous animals .
- Mechanistic Divergence : Unlike Psd2, which alters fungal membrane composition, BmKDfsin4 inhibits bacterial growth without cell wall lysis, preserving host tissue integrity .
Antimicrobial Spectrum and Efficacy
- Gram-Positive vs. Gram-Negative Bacteria: BmKDfsin4 and plant defensins show potency against Gram-positive bacteria (e.g., S. aureus), while lucifensin is effective against Gram-negative species (e.g., P. aeruginosa) . This dichotomy correlates with differences in bacterial membrane lipid composition and defensin charge/hydrophobicity .
- Fungal Targets : Psd2 reduces A. nidulans biofilm viability by 70% at 10 µM, outperforming conventional antifungals like amphotericin B in biofilm-specific contexts .
Molecular Mechanisms and Therapeutic Potential
- Membrane Interaction : Scorpion defensins (e.g., BmKDfsin4) bind lipid rafts enriched in anionic phospholipids, whereas Psd2 targets fungal-specific glucosylceramide .
- Synergy with Host Immunity : Plant defensins activate defense-related genes (e.g., WRKY transcription factors), enhancing systemic resistance against pathogens .
- Therapeutic Limitations : While defensins show low hemolytic activity (e.g., Psd2: <5% hemolysis at 50 µM ), their susceptibility to proteolytic degradation and high production costs limit clinical translation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
